2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, an amino group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the acylation of piperidine with 2-amino-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Benzyl derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-(2-Amino-benzoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminobenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-7-6-10-14(19)15(20)12-8-4-5-9-13(12)18/h4-5,8-9,14H,6-7,10-11,18H2,1-3H3 |
InChI Key |
FMYBTQYXOYFNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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